molecular formula C8H18ClNO B13902061 trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride

trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride

Cat. No.: B13902061
M. Wt: 179.69 g/mol
InChI Key: QEKLKUNIDCRREP-SCLLHFNJSA-N
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Description

trans-2-Isopropyltetrahydropyran-4-amine hydrochloride is a bicyclic amine derivative featuring a tetrahydropyran (THP) ring substituted with an isopropyl group at the 2-position in the trans configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(2R,4R)-2-propan-2-yloxan-4-amine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8-;/m1./s1

InChI Key

QEKLKUNIDCRREP-SCLLHFNJSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@@H](CCO1)N.Cl

Canonical SMILES

CC(C)C1CC(CCO1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride typically involves the reaction of tetrahydropyran derivatives with isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives with different oxidation states.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the effects of amine derivatives on biological systems. It can serve as a model compound for investigating the interactions between amines and biological molecules.

Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key differentiator is the trans-isopropyl group on the THP ring, which influences steric and electronic properties. Below is a comparative analysis with similar THP-amine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Reference ID
trans-2-Isopropyltetrahydropyran-4-amine hydrochloride 2-trans-isopropyl, 4-amine Not explicitly provided Bicyclic amine with axial isopropyl group N/A
4-(3-Chlorophenyl)oxan-4-amine hydrochloride 4-(3-chlorophenyl), 4-amine 246.72 (calc.) Aromatic chlorophenyl substitution at C4
(2,2-Dimethyl-THP-4-yl)-(4-isopropoxy-benzyl)-amine hydrochloride 2,2-dimethyl-THP, 4-isopropoxy-benzyl 342.89 (calc.) Bulky dimethyl and benzyl groups
Methyl 2-amino-2-(THP-4-yl)acetate hydrochloride THP-4-yl, ester-linked methyl acetate 209.67 Ester functionalization
[4-(4-Fluorophenyl)THP-4-yl]methylamine 4-(4-fluorophenyl), methylamine 239.29 (calc.) Fluorinated aromatic substituent

Key Observations :

  • Steric Effects : The trans-isopropyl group in the target compound imposes greater steric hindrance compared to smaller substituents (e.g., methyl or fluorine) in analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) reduce basicity of the amine, while electron-donating groups (e.g., isopropoxy in ) enhance it.
  • Solubility : Hydrochloride salts universally improve aqueous solubility, as seen in analogs like amitriptyline hydrochloride (stability data in ).

Pharmacological Potential

While direct activity data are unavailable, structurally related THP-amines are intermediates in bioactive molecules:

  • Antidepressant Analogs : Amitriptyline hydrochloride (a tricyclic antidepressant) shares the hydrochloride salt moiety, enhancing stability and absorption .

Stability and Analytical Profiling

  • HPLC Methods : RP-HPLC protocols validated for hydrochlorides (e.g., ) could be adapted for purity analysis.

  • Degradation Risks : Acidic or oxidative conditions may degrade the THP ring, as observed in ranitidine hydrochloride stability studies .

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